Hexa-2,4-dienal

Description

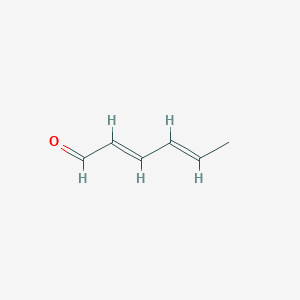

Structure

3D Structure

Properties

Key on ui mechanism of action |

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/. |

|---|---|

CAS No. |

142-83-6 |

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hexa-2,4-dienal |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3 |

InChI Key |

BATOPAZDIZEVQF-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/C=C/C=O |

Canonical SMILES |

CC=CC=CC=O |

boiling_point |

174 °C; 76 °C @ 30 mm Hg |

density |

0.898 @ 20 °C 0.896-0.902 (20°) |

Other CAS No. |

73506-81-7 80466-34-8 142-83-6 |

physical_description |

Yellow liquid; [MSDSonline] Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/ Slightly soluble in water; miscible in oils soluble (in ethanol) |

Synonyms |

2,4-hexadienal 2,4-hexadienal, (E,E)-isomer 2,4-hexadienal, (E,Z)-isome |

vapor_pressure |

4.81 [mmHg] 4.8 mm Hg @ 25 °C /Estimated/ |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and crotonaldehyde in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (85-90°C) to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, 2,4-Hexadienal is often produced by the oxidation of 1,4-hexadien-3-ol. This process involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or other suitable oxidants. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Self-Condensation and Cyclization Pathways

At 548 K over hydroxyapatite (HAP) catalysts, 2,4-hexadienal undergoes self-condensation through two dominant pathways :

| Mechanism | Nucleophilic Attack Site | Major Product | Selectivity (%) |

|---|---|---|---|

| α-Carbon activation | C3 position | 2,4,6-Octatrienal | >95 |

| γ-Carbon activation | C5 position | 4-Methylbenzaldehyde | 4 |

The primary pathway involves α-carbon attack forming 2,4,6-octatrienal, which undergoes intramolecular dehydrocyclization to yield 2-methylbenzaldehyde (2-MB). This process follows first-order kinetics with respect to 2,4-hexadienal concentration ( s⁻¹) . The minor γ-carbon pathway produces 4-methylbenzaldehyde through a concerted mechanism involving simultaneous C–C bond formation and H₂/H₂O elimination.

Cross-Condensation with Acetaldehyde

In ethanol/H₂ environments (548 K, 1.67 Ca/P ratio), 2,4-hexadienal reacts with acetaldehyde via sequential aldol additions :

Key process parameters:

-

Optimal acetaldehyde pressure: 0.35–0.87 kPa

-

H₂ co-feed enhances hydrogen transfer steps

-

Product ratio (4-MB/2-MB) inversely correlates with conversion ()

The reaction network involves:

-

(rate-determining step)

-

Dehydration to form conjugated enals ( s⁻¹)

-

Aromatization via 6π-electrocyclization

Atmospheric Oxidation Mechanisms

Theoretical studies (CCSD(T)/6-311++G(d,p)//M06-2X/6-31+G(d,p)) reveal three primary atmospheric degradation pathways :

| Pathway | Reactant | (kcal/mol) | Products Formed |

|---|---|---|---|

| H-Abstraction | O₂ | 8.2 | 2-Ethylphenol + HO₂- |

| Peroxy Radical | NO | 6.1 | 5-Ethyl-6-oxo-2,4-hexadienal |

| Nitration | NO₂ | 2.4 | Nitroethylbenzene derivatives |

Key kinetic parameters:

-

Total rate constant with O₂/NOₓ: cm³ molecule⁻¹s⁻¹ at 298 K

-

Branching ratios:

-

H-abstraction: 58%

-

Peroxy radical formation: 32%

-

Nitration: 10%

-

The dominant peroxy radical pathway (C₆H₈O–OO- ) undergoes β-scission to form alkoxy intermediates, which subsequently produce 5-ethyl-6-oxo-2,4-hexadienal through:

-

-

(via C–C cleavage)

-

Comparative Reaction Thermodynamics

Critical thermodynamic parameters for major pathways :

| Reaction Type | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (298 K, kcal/mol) |

|---|---|---|---|

| Self-condensation | 24.7 | -12.3 | 28.3 |

| Cross-aldol addition | 19.8 | -9.6 | 22.6 |

| Atmospheric H-abstraction | 8.2 | 5.1 | 6.7 |

| Peroxy radical isomerization | 6.1 | -3.4 | 7.1 |

These data demonstrate that atmospheric reactions proceed with significantly lower activation barriers compared to thermal condensation processes. The high exergonicity of self-condensation ( kcal/mol) drives near-quantitative conversion under catalytic conditions, while atmospheric oxidation favors radical-mediated pathways with moderate thermodynamic driving forces.

Scientific Research Applications

Chemical Properties and Structure

2,4-Hexadienal is characterized by its molecular formula and features two double bonds located at the 2 and 4 positions of the carbon chain. It primarily exists in the trans,trans configuration but can also be found in cis,trans forms. Its unique structure contributes to its reactivity and versatility in various applications.

Flavor and Fragrance Industry

Overview : 2,4-Hexadienal is widely used in the flavor and fragrance industry due to its fresh, green note that enhances food products and perfumes.

- Applications :

- Used as a key ingredient in flavorings for food items.

- Employed in the formulation of fragrances for personal care products.

| Application Type | Description |

|---|---|

| Food Flavoring | Enhances taste profiles in various food products. |

| Fragrance Synthesis | Provides a fresh scent component in perfumes. |

Organic Synthesis

Overview : In organic chemistry, 2,4-Hexadienal serves as a versatile building block for synthesizing complex molecules.

- Applications :

- Acts as a precursor for various chemical reactions.

- Facilitates the development of new compounds through its unique reactivity.

| Reaction Type | Description |

|---|---|

| Aldol Condensation | Forms larger carbon skeletons from smaller aldehydes or ketones. |

| Michael Addition | Participates in nucleophilic addition reactions to α,β-unsaturated carbonyl compounds. |

Agricultural Applications

Overview : Research is ongoing to explore the potential of 2,4-Hexadienal as a natural pesticide or herbicide.

- Applications :

- Investigated for its efficacy as an eco-friendly alternative to synthetic chemicals.

- Promotes sustainable agricultural practices by reducing reliance on harmful pesticides.

| Application Type | Description |

|---|---|

| Natural Pesticide | Potential use in pest control without harming the environment. |

| Herbicide Development | Explored for its ability to inhibit weed growth effectively. |

Biomedical Research

Overview : The compound is being studied for its potential therapeutic properties, particularly in cancer research.

- Applications :

- Exhibits anti-cancer properties by inhibiting the growth of certain cancer cells.

- Shows mutagenic effects that may contribute to understanding cancer mechanisms.

Case Studies

- Cancer Induction Studies : A two-year study involving rats showed an increased incidence of squamous-cell papillomas in the forestomach following exposure to 2,4-Hexadienal. The results indicated a potential link between exposure levels and tumor development .

- Mutagenicity Assays : Various assays demonstrated that 2,4-Hexadienal acts as a direct-acting alkylating agent causing DNA damage. It was mutagenic in bacterial strains without metabolic activation .

Environmental Impact

Research indicates that 2,4-Hexadienal interacts with atmospheric oxidants like hydroxyl radicals, influencing its environmental fate and potential toxicity . Its oxidative stress-inducing properties due to glutathione depletion are significant when considering its ecological implications.

Mechanism of Action

The mechanism of action of 2,4-Hexadienal involves its reactivity as an α,β-unsaturated aldehyde. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of adducts. This reactivity is due to the presence of the conjugated double bonds, which make the carbonyl carbon highly electrophilic. The compound can also undergo Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system .

Comparison with Similar Compounds

Table 1: Key Properties of 2,4-Hexadienal and Related Aldehydes

Key Differences :

- Conjugation: 2,4-Hexadienal’s conjugated diene system (C2–C4 double bonds) enhances its electrophilicity and reactivity compared to monounsaturated aldehydes like hexanal or E-2-hexenal .

- Volatility : Lower molecular weight and conjugation reduce boiling points relative to longer-chain analogs (e.g., 2,4-heptadienal) .

Toxicity and Health Risks

Table 2: Toxicity Profiles of α,β-Unsaturated Aldehydes

Insights :

- 2,4-Hexadienal’s α,β-unsaturation enables covalent binding to nucleophilic sites in DNA and proteins, driving its genotoxicity .

- In contrast, saturated aldehydes like hexanal show lower toxicity due to reduced electrophilicity .

Environmental Behavior

- Comparison: Longer-chain aldehydes (e.g., nonanal, log Kow = 3.1) persist longer in ecosystems due to higher hydrophobicity .

Biological Activity

2,4-Hexadienal (CAS Number: 142-83-6) is an unsaturated aldehyde characterized by its molecular formula . This compound features two double bonds located at the 2 and 4 positions of its carbon chain, primarily existing in the trans,trans configuration. Its biological activity is significant due to its properties as a direct-acting alkylating agent, which can lead to various toxicological effects, including mutagenicity and oxidative stress.

2,4-Hexadienal is notable for its ability to form DNA adducts both in vivo and in vitro. This property allows it to induce mutations and cause DNA strand breaks, thereby raising concerns regarding its potential carcinogenic effects. The compound also leads to glutathione depletion, contributing to oxidative stress within biological systems.

Mutagenicity

Research indicates that 2,4-hexadienal exhibits mutagenic properties. It has been shown to induce mutations in bacterial strains such as Salmonella and mouse lymphoma cells without requiring metabolic activation.

- Key Findings :

Oxidative Stress

The compound's ability to deplete cellular antioxidants like glutathione is critical in understanding its biological effects. This depletion contributes to increased oxidative stress and cellular damage.

- Mechanisms :

Toxicological Studies

Toxicological assessments have highlighted the adverse effects of 2,4-hexadienal on various biological systems:

Case Studies

- Pet Food Flavoring : A study indicated that 2,4-hexadienal contributes significantly to flavor profiles in pet food products due to its volatile nature .

- Environmental Impact : Investigations into the atmospheric behavior of 2,4-hexadienal revealed its interactions with oxidants like hydroxyl radicals, affecting its environmental persistence and potential toxicity .

Q & A

Q. What are the optimal synthetic routes for producing high-purity 2,4-hexadienal, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of 2,4-hexadienal typically involves oxidation or isomerization of precursor compounds. For example, photolysis studies under controlled atmospheric conditions (e.g., EUPHORE reactor setups) have demonstrated isomerization pathways yielding ketene-type derivatives . Standardization requires monitoring reaction parameters (temperature, catalyst type, solvent purity) and validating purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), as shown in isomerization studies . Reproducibility hinges on documenting reaction conditions in line with protocols from primary literature .

Q. How can 2,4-hexadienal be reliably quantified in complex matrices like food or biological samples?

Methodological Answer: Liquid-liquid extraction followed by derivatization (e.g., using DNPH for carbonyl groups) enhances detection sensitivity in HPLC or LC-MS workflows. Calibration curves must account for matrix effects, and recovery rates should exceed 85% to ensure accuracy . For environmental samples, headspace solid-phase microextraction (HS-SPME) paired with GC-MS is recommended due to 2,4-hexadienal’s volatility .

Advanced Research Questions

Q. What mechanisms underlie the carcinogenicity of 2,4-hexadienal in rodent forestomach models, and how do these findings translate to human risk assessment?

Methodological Answer: Long-term rodent studies reveal that 2,4-hexadienal induces squamous papillomas via α,β-unsaturated aldehyde reactivity, forming DNA adducts and depleting glutathione (GSH) levels . To assess human relevance, use in vitro models (e.g., human esophageal or gastric organoids) to compare metabolic detoxification pathways, particularly aldehyde dehydrogenase (ALDH) isoforms. Dose-response relationships must be extrapolated using physiologically based pharmacokinetic (PBPK) modeling .

Q. How does 2,4-hexadienal interact with lipid peroxidation products in vivo, and what experimental designs can isolate its role in oxidative stress?

Methodological Answer: Co-exposure studies with polyunsaturated fatty acids (PUFAs) in rodent diets can mimic lipid peroxidation microenvironments. Measure biomarkers like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) via LC-MS/MS. To isolate 2,4-hexadienal’s contribution, employ knockouts of ALDH or GSH-synthesizing enzymes (e.g., GCLC) and compare oxidative damage endpoints .

Experimental Design & Data Contradictions

Q. How should researchers resolve discrepancies between in vitro genotoxicity assays and in vivo carcinogenicity data for 2,4-hexadienal?

Methodological Answer: In vitro assays (e.g., Ames test) may underestimate genotoxicity due to metabolic differences. Use primary hepatocyte co-cultures with stromal cells to better replicate in vivo metabolism. Reanalyze conflicting data by stratifying results based on exposure duration and tissue-specific repair mechanisms . Meta-analyses of existing datasets (e.g., NTP reports) can identify confounding variables like diet or genetic background .

Q. What protocols ensure reproducibility in environmental fate studies of 2,4-hexadienal, given its high soil mobility and low bioconcentration potential?

Methodological Answer: Soil column experiments under controlled humidity and organic matter content (5–10%) are critical. Use ¹⁴C-labeled 2,4-hexadienal to track degradation products via scintillation counting. Compare results across soil types (e.g., sandy vs. clay) and validate using EPA guidelines for environmental persistence .

Data Presentation & Analysis

Q. How should large datasets from 2,4-hexadienal toxicity studies be structured for peer-reviewed publications?

Methodological Answer: Raw data (e.g., tumor incidence tables, NMR spectra) should be archived in supplementary materials or repositories like Chemotion . In the main text, summarize key trends using dose-response curves or heatmaps. For statistical rigor, apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal, and report effect sizes with 95% confidence intervals .

Mechanistic & Theoretical Questions

Q. What computational models predict the atmospheric degradation pathways of 2,4-hexadienal, and how do they align with experimental observations?

Methodological Answer: Density functional theory (DFT) simulations can model photolysis products like ketenes. Validate predictions against experimental data from EUPHORE reactor studies, which show rapid isomerization under UV light . Parameterize models using rate constants derived from time-resolved spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.